molecular formula C11H16O B13311752 1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde

1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde

Cat. No.: B13311752
M. Wt: 164.24 g/mol
InChI Key: GQGFUZYADYMFCN-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a but-3-yn-1-yl group and a carbaldehyde group. This compound is of interest due to its unique structure, which combines an alkyne and an aldehyde functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde typically involves the alkylation of a cyclopentane derivative with a but-3-yn-1-yl halide, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentane derivative, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed coupling reactions can be employed to introduce the but-3-yn-1-yl group, followed by selective oxidation to form the aldehyde.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: 1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carboxylic acid

    Reduction: 1-(But-3-yn-1-yl)-3-methylcyclopentane-1-methanol

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used

Scientific Research Applications

1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and alkynes.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde exerts its effects depends on the specific reaction or application. In enzymatic reactions, the aldehyde group can form covalent bonds with active site residues, while the alkyne group can participate in click chemistry reactions, facilitating the attachment of various functional groups. The molecular targets and pathways involved vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    1-(But-3-yn-1-yl)piperidin-4-amine: Similar in structure due to the presence of the but-3-yn-1-yl group, but differs in the core structure (piperidine vs. cyclopentane).

    But-3-yn-1-ol: Shares the but-3-yn-1-yl group but has a hydroxyl group instead of an aldehyde.

    tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a similar alkyne group but is part of a more complex indole structure.

Uniqueness

1-(But-3-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde is unique due to its combination of an alkyne and an aldehyde functional group on a cyclopentane ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-but-3-ynyl-3-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H16O/c1-3-4-6-11(9-12)7-5-10(2)8-11/h1,9-10H,4-8H2,2H3

InChI Key

GQGFUZYADYMFCN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CCC#C)C=O

Origin of Product

United States

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